molecular formula C22H26FN7O B2997177 2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920366-73-0

2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B2997177
CAS RN: 920366-73-0
M. Wt: 423.496
InChI Key: LWOCXRDYQMEOKQ-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds known to have various biological activities . The structure suggests that it might have similar properties to other triazolopyrimidines.


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolopyrimidines are generally synthesized through a series of reactions involving amines, isocyanates, and triazoles .


Molecular Structure Analysis

The compound contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is attached to a piperazine ring and a cyclohexyl group .

Scientific Research Applications

Antagonist Activity in 5-HT2 and Alpha 1 Receptors

The compound exhibits potent 5-HT2 antagonist activity, surpassing the effectiveness of ritanserin, a known 5-HT2 antagonist. This implies its potential in modulating serotonin receptors, which could be relevant for psychiatric and neurological research (Watanabe et al., 1992).

Synthesis of Derivatives for Antitumor and Antimicrobial Activities

Derivatives of this compound have been synthesized, demonstrating significant antitumor and antimicrobial activities. This highlights its potential as a base for developing new therapeutic agents (Riyadh, 2011).

Biological Activity in Novel Heterocyclic Compounds

The synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has been studied. Some of these compounds exhibited moderate effects against bacterial and fungal species, indicating potential biological activity (Abdel‐Aziz et al., 2008).

Antihypertensive Agent Potential

The compound's structure, similar to prazosin, suggests potential antihypertensive properties. This positions it as a candidate for further research in cardiovascular therapeutics (Bayomi et al., 1999).

P2X7 Antagonist Clinical Candidate

A similar compound was advanced to phase I clinical trials for assessing its safety and tolerability in treating mood disorders, demonstrating its potential in psychiatric applications (Chrovian et al., 2018).

Antifungal Agent Synthesis

The synthesis pathway of voriconazole, an antifungal agent, involves a related structure to the compound . This underscores its relevance in developing antifungal medications (Butters et al., 2001).

properties

IUPAC Name

2-cyclohexyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O/c23-17-7-4-8-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)13-16-5-2-1-3-6-16/h4,7-8,14-16H,1-3,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOCXRDYQMEOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

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